N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
The compound N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS: 536706-70-4) is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- A pyrimido[5,4-b]indole scaffold with a 4-oxo group at position 2.
- A 2-methoxyethyl substituent at position 3 of the heterocyclic core.
- A sulfanylacetamide side chain at position 2, linked to a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-15-8-10-16(11-9-15)24-19(28)14-31-23-26-20-17-6-4-5-7-18(17)25-21(20)22(29)27(23)12-13-30-2/h4-11,25H,3,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIMMZXTBJMXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings are coupled through a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.
Introduction of the Ethylphenyl and Methoxyethyl Groups: The ethylphenyl and methoxyethyl groups are introduced through alkylation reactions using suitable alkyl halides.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the indole and pyrimidine derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.
Industry: The compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific biological target. For instance, if it exhibits anticancer activity, it might interact with cellular pathways involved in cell proliferation and apoptosis. The compound could bind to specific proteins or enzymes, inhibiting their function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Key Observations :
- Substituent Flexibility : The 3-position substituent (e.g., phenyl vs. 2-methoxyethyl) modulates steric and electronic properties. The 2-methoxyethyl group in the target compound may enhance solubility compared to hydrophobic phenyl groups.
Indole-Based Sulfonamide and Sulfanyl Analogs
Compounds with indole or sulfonamide motifs provide contrast in core structure and functional groups:
Key Observations :
Acetamide Derivatives with Varied Aromatic Substituents
Simpler acetamide derivatives highlight the role of aromatic substitution:
Key Observations :
Biological Activity
N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be described by its molecular formula and its IUPAC name. The presence of various functional groups such as the pyrimidine and indole moieties suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits proliferation in various cancer cell lines. For example, a study reported a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway .
In Vivo Efficacy
Animal studies have further validated the anticancer efficacy of this compound. In xenograft models of human tumors, administration of this compound resulted in significant tumor regression compared to control groups. The compound was well-tolerated at therapeutic doses with minimal side effects observed .
Toxicity Profile
Toxicological assessments indicate that the compound has a favorable safety profile. Acute toxicity studies demonstrated no significant adverse effects at doses up to 200 mg/kg in rodents. Long-term studies are ongoing to further evaluate chronic toxicity and potential organ-specific effects .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | Breast Cancer | 5 - 15 | Apoptosis induction |
| Antiproliferative | Lung Cancer | 8 - 20 | Cell cycle arrest |
| Antiproliferative | Colon Cancer | 10 - 25 | PI3K/Akt/mTOR inhibition |
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound led to a significant reduction in tumor size in vivo compared to untreated controls.
- Lung Cancer Study : A separate investigation using A549 lung cancer cells revealed that the compound not only inhibited cell growth but also reduced migration and invasion capabilities of these cells in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
